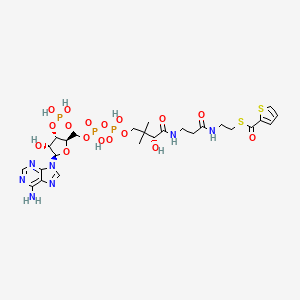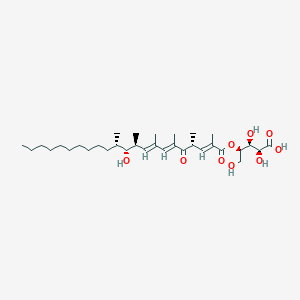
Dehydroaltenusin
Descripción general
Descripción
Dehydroaltenusin is a natural product found in Talaromyces flavus and Alternaria alternata with data available.
Aplicaciones Científicas De Investigación
Anti-tumor Properties
Dehydroaltenusin has been recognized for its notable anti-tumor effects. It acts as a specific inhibitor of mammalian DNA polymerase α, a key player in DNA replication. This compound selectively inhibits the activity of mammalian DNA polymerase α without affecting other polymerases or DNA metabolic enzymes. Studies have shown that dehydroaltenusin suppresses the proliferation of human cancer cells and demonstrates promising results in vivo as a suppressor of solid tumors. Histopathological examinations have revealed significant tumor necrosis and a decrease in the mitotic index in the presence of dehydroaltenusin, highlighting its potential as an anti-cancer treatment (Maeda et al., 2007).
Specificity and Binding Mechanism
The uniqueness of dehydroaltenusin lies in its specificity and mode of action. It has been found to inhibit only mammalian DNA polymerase α, showing no effect on other replicative polymerases or plant and vertebrate species' polymerase α. This specificity is attributed to its competitive inhibition with the template-primer and non-competitive inhibition with the dNTP substrate. Dehydroaltenusin binds to the core domain of the largest subunit of mammalian DNA polymerase α, indicating a specific interaction that disrupts DNA replication processes. This specificity makes dehydroaltenusin a valuable tool for understanding DNA replication and as a potential therapeutic agent (Mizushina et al., 2000).
Derivative Studies and Cellular Effects
Further research on derivatives of dehydroaltenusin has shed light on its structural-functional relationship and its impact on cellular processes. Derivatives have been studied to understand the crucial structural components for its inhibitory effect. Dehydroaltenusin and its derivatives have shown to arrest cell proliferation, particularly in cancer cell lines, by inducing G1/S phase arrest and preventing thymidine incorporation, indicating a blockade in DNA replication initiation. Additionally, these compounds have been observed to induce apoptosis in cells, further emphasizing their potential in cancer treatment and as molecular probes for DNA replication studies (Kamisuki et al., 2002).
Propiedades
IUPAC Name |
3,7-dihydroxy-9-methoxy-4a-methylbenzo[c]chromene-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-6,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYZLBQRCUAQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=C(C(=O)C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045491 | |
| Record name | Dehydroaltenusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6H-Dibenzo[b,d]pyran-2,6(4aH)-dione,3,7-dihydroxy-9-methoxy-4a-methyl-, (4aS)- | |
CAS RN |
34279-44-2 | |
| Record name | Dehydroaltenusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-methoxyanilino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B1241072.png)
![2-chloro-5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1241073.png)


![2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B1241077.png)



